Home > Products > Screening Compounds P41853 > [D-Pro2,D-Trp7,9] Substance P
[D-Pro2,D-Trp7,9] Substance P -

[D-Pro2,D-Trp7,9] Substance P

Catalog Number: EVT-15277211
CAS Number:
Molecular Formula: C74H106N20O13S
Molecular Weight: 1515.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of the neuropeptide substance P, which is primarily involved in pain perception and inflammatory processes. This compound is classified as a substance P antagonist, meaning it inhibits the action of substance P at its receptors. The compound has been studied for its potential therapeutic applications in various pain and inflammatory conditions.

Source

The compound was developed through modifications to the amino acid sequence of substance P, specifically substituting proline at the second position and tryptophan at the seventh and ninth positions. These modifications aim to enhance the antagonist properties of the peptide while maintaining some structural integrity of the original substance P .

Classification

[D-Pro2,D-Trp7,9] Substance P falls under the category of peptide antagonists. It is specifically classified as a tachykinin antagonist due to its ability to block tachykinin receptors, which are activated by substance P and related neuropeptides. This classification is crucial for understanding its pharmacological effects and potential applications in clinical settings .

Synthesis Analysis

Methods

The synthesis of [D-Pro2,D-Trp7,9] Substance P typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:

  1. Amino Acid Coupling: Each amino acid is sequentially added to the growing chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Deprotection: Protective groups on the amino acids are removed after each coupling step to allow for further elongation.
  3. Cleavage: Once the peptide is fully synthesized, it is cleaved from the solid support and purified, typically using high-performance liquid chromatography (HPLC) to achieve high purity .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and prevent side reactions. The final product can be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .

Molecular Structure Analysis

Structure

The molecular formula for [D-Pro2,D-Trp7,9] Substance P is C74H106N20O13SC_{74}H_{106}N_{20}O_{13}S. The structure consists of a linear sequence of amino acids modified at specific positions:

  • D-Proline at position 2
  • D-Tryptophan at positions 7 and 9

This structural modification alters its binding affinity and biological activity compared to native substance P .

Data

The molecular weight of [D-Pro2,D-Trp7,9] Substance P is approximately 1,543.81 g/mol. Its three-dimensional conformation can be modeled using computational chemistry software, which helps in predicting its interaction with tachykinin receptors .

Chemical Reactions Analysis

Reactions

[D-Pro2,D-Trp7,9] Substance P primarily acts by competing with native substance P for binding sites on tachykinin receptors (specifically neurokinin-1 receptors). This antagonistic action can inhibit various physiological responses associated with substance P, such as pain transmission and inflammation.

Technical Details

In vitro studies have shown that this compound does not exhibit strong specificity as an antagonist in certain models, indicating that while it can inhibit some actions of substance P, it may not be effective in all biological contexts .

Mechanism of Action

Process

The mechanism by which [D-Pro2,D-Trp7,9] Substance P exerts its effects involves competitive inhibition at tachykinin receptors. By binding to these receptors without activating them, it prevents substance P from eliciting its typical physiological responses:

  1. Receptor Binding: The antagonist binds to neurokinin-1 receptors.
  2. Signal Blockade: This binding prevents downstream signaling pathways that would normally lead to pain sensation or inflammatory responses.
  3. Physiological Effects: As a result, there is a reduction in pain perception and inflammation in experimental models .

Data

Studies have demonstrated that this antagonist can reduce inflammatory responses in various animal models, highlighting its potential utility in treating conditions characterized by excessive substance P activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with specific coupling agents during synthesis; otherwise relatively inert under physiological conditions.

Relevant data indicate that its stability and solubility make it suitable for further pharmacological studies .

Applications

Scientific Uses

[D-Pro2,D-Trp7,9] Substance P has several potential applications in scientific research:

  • Pain Research: Used to study mechanisms of pain transmission and modulation.
  • Inflammation Studies: Investigated for its role in inflammatory processes and potential therapeutic effects in conditions like arthritis.
  • Pharmacological Development: Serves as a lead compound for developing new drugs targeting tachykinin receptors.
Structural and Conformational Analysis of [D-Pro2,D-Trp7,9]-Substance P

Solution Conformation Studies Using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR)

[D-Pro2,D-Trp7,9]-Substance P exhibits distinct solvent-dependent conformational behavior elucidated through CD and NMR spectroscopy. In aqueous (H2O) and dimethyl sulfoxide (DMSO) environments, this antagonist predominantly adopts β-turn secondary structures, evidenced by characteristic CD spectral signatures including a negative maximum near 205 nm and a shoulder at 216 nm [2] [5]. This structural propensity aligns with observations for other substance P antagonists like Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP) under similar conditions [5].

Complementary NMR studies, particularly in DMSO-d6, reveal specific turn formations stabilized by hydrogen-bonding networks. Critical nuclear Overhauser effects (NOEs) indicate turns centered around residues Gln6-Phe8 and Phe8-Leu11. The D-Trp7,9 substitutions disrupt native peptide-receptor interactions while introducing steric and conformational constraints that stabilize the antagonist-competent state. These modifications reduce conformational flexibility compared to native substance P, hindering adoption of the helical conformation required for agonist efficacy at the NK1 receptor [2] [5].

Table 1: Summary of Key Conformational Features Revealed by CD and NMR

Solvent SystemDominant Secondary StructureKey Spectral FeaturesStructural Implications
H2O/DMSOβ-turnNegative max at ~205 nm, shoulder at ~216 nmFavors receptor-incompatible conformation
Hydrophobic (40% HFA)α-helixNegative bands at 208 nm and 222 nmMimics membrane-bound state; correlates with receptor affinity
Membrane-mimetic LipidsPartial helixVariable helical content depending on lipid chargeSuggests membrane partitioning precedes receptor binding

Molecular Dynamics (MD) Simulations of Antagonist-Receptor Interactions

Molecular dynamics simulations provide dynamic insights into the interactions between [D-Pro2,D-Trp7,9]-Substance P and the neurokinin-1 receptor (NK1R). Simulations based on NMR-derived restraints reveal that the helical propensity of this antagonist in hydrophobic environments directly correlates with its receptor binding potency [2] [5] [9]. When simulated in a membrane-mimetic milieu, the peptide demonstrates increased α-helical content, particularly within its C-terminal segment (residues 7-11). This region is critical for initial receptor docking via the conserved -PheX-Gly-Leu-Met-NH2 motif shared among tachykinins [9].

The D-amino acid substitutions profoundly alter interaction topography. D-Pro2 introduces a kink near the N-terminus, sterically occluding deep insertion into the receptor's orthosteric pocket. Meanwhile, D-Trp7,9 sidechains exhibit altered χ1 and χ2 dihedral angles, disrupting key interactions with NK1R extracellular loop 2 (ECL2) residues. Specifically, simulations predict reduced salt-bridge formation between the peptide and conserved ECL2 residues like Arg177 (in NK1R) that are crucial for substance P binding [7] [9]. MD trajectories further show that these substitutions decrease hydrogen-bond occupancy with residues in transmembrane helices III, VI, and VII of NK1R compared to the native peptide, explaining its antagonist profile [5] [7].

Comparative Analysis of Structural Modifications in Tachykinin Antagonists

[D-Pro2,D-Trp7,9]-Substance P belongs to a class of D-amino acid-substituted tachykinin antagonists whose structural and functional properties vary significantly based on modification sites. Compared to Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP), which exhibits high antagonistic activity, [D-Pro2,D-Trp7,9]-Substance P demonstrates lower receptor affinity. This difference arises primarily from the C-terminal residue identity—Leu11 in Spantide versus Met11 in [D-Pro2,D-Trp7,9]-SP. The Met11 residue reduces hydrophobic interactions with NK1R's transmembrane domain, a phenomenon consistently observed across multiple antagonists [2] [5].

Further structural comparison reveals the critical role of position 1 modifications. While [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SP shows intermediate activity, the absence of D-Arg1 in [D-Pro2,D-Trp7,9]-SP diminishes its electrostatic interactions with NK1R's ECL2, particularly reducing salt-bridge potential with residues like Asp147 or Arg177 [5] [9]. Cyclic antagonists (e.g., cyclo[Gln-Trp-Phe-Gly-Leu-Met]) adopt Type I' β-turns stabilized by intramolecular hydrogen bonds, contrasting with the solvent-dependent structural plasticity seen in linear analogs like [D-Pro2,D-Trp7,9]-SP. This rigidity in cyclic peptides inversely correlates with their activity, highlighting a conformational flexibility requirement for optimal receptor engagement [6].

Table 2: Comparative Receptor Affinity and Structural Features of Tachykinin Antagonists

Antagonist PeptideKey ModificationsRelative NK1R AffinityDominant Solution ConformationCritical Structural Determinant
Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP)D-Arg1, D-Trp7,9, Leu11Highβ-turn in water; helix in HFALeu11 hydrophobicity; D-Arg1-ECL2 interaction
[D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SPD-Pro2 addedModerateEnhanced β-turn stabilityD-Pro2-induced N-terminal kink
[D-Pro2,D-Trp7,9]-SPD-Pro2, D-Trp7,9; Met11 retainedLowerSolvent-dependent β-turn/helixMet11 suboptimal hydrophobicity; Lack of D-Arg1
Cyclo[Gln-Trp-Phe-Gly-Leu-Met]Cyclic constraintVariable (NK2 selective)Type I' β-turn (Gly-Leu-Met-Gln)Reduced flexibility from cyclization

Impact of D-Amino Acid Substitutions on Receptor Binding Topography

The stereochemical inversion at positions 2, 7, and 9 fundamentally reshapes the peptide-receptor interface. D-Pro2 replaces the native Pro2, introducing a Cγ-exo ring pucker that sterically reorients the N-terminal Arg1 sidechain. This reorientation disrupts potential hydrogen bonding with Glu78 (located in transmembrane helix II of NK1R) and hinders deep penetration into the receptor's orthosteric pocket [5] [7]. The conserved residue at position 2.50 (Glu78 in NK1R) plays a pivotal role in receptor activation; modifications impeding its interaction stabilize inactive receptor conformations [7].

The D-Trp7,9 substitutions induce profound changes in the central and C-terminal pharmacophore. Molecular modeling shows altered sidechain projection vectors for D-Trp7 and D-Trp9, preventing π-stacking with Phe264 in helix VI and His197 in ECL2 of NK1R—interactions critical for substance P's agonist activity [7] [9]. Consequently, the modified peptide acts as a competitive antagonist by occupying the binding site without inducing receptor activation [4]. Biophysical analyses confirm that these D-amino acids increase the peptide's resistance to proteolysis and enhance its membrane partitioning, facilitating access to the receptor's transmembrane binding crevice [2] [5]. This shift in binding topography from extracellular to transmembrane domains is a hallmark of SP antagonists versus agonists [7] [9].

Properties

Product Name

[D-Pro2,D-Trp7,9] Substance P

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C74H106N20O13S

Molecular Weight

1515.8 g/mol

InChI

InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60-/m0/s1

InChI Key

ARZXOJGZBACSSO-RWOMGTBUSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.